

Mecarbinate: A Technical Guide to its Discovery, Synthesis, and Development

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Abstract

Mecarbinate, chemically known as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, is a crucial intermediate in the synthesis of the broad-spectrum antiviral drug, Arbidol (Umifenovir). This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and known biological activities of **Mecarbinate**. While primarily recognized for its role as a precursor, this document also explores its potential intrinsic antiviral and immunomodulatory properties. Detailed experimental protocols for its synthesis via the Nenitzescu indole synthesis are presented, alongside a summary of its physicochemical properties. This guide aims to serve as a foundational resource for researchers and professionals involved in antiviral drug development and indole chemistry.

Introduction

Mecarbinate, an indole derivative, holds a significant position in medicinal chemistry, largely due to its indispensable role as a key building block in the manufacturing of Arbidol hydrochloride.[1] Its discovery is intrinsically linked to the historical development of indole synthesis methodologies. This document delves into the technical aspects of **Mecarbinate**, from its foundational chemistry to its biological significance.

Historical Development



The discovery of **Mecarbinate** is rooted in the Nenitzescu indole synthesis, a chemical reaction first reported by the Romanian chemist Costin Neniţescu in 1929.[2][3] This reaction provides a method for synthesizing 5-hydroxyindole derivatives from benzoquinones and β -aminocrotonic esters.[3] Initially, the procedure was not widely adopted, but it gained significant interest in the 1950s with the growing recognition of 5-hydroxyindole derivatives' biological importance, such as serotonin.[4] **Mecarbinate** itself emerged as a critical intermediate with the development of the antiviral drug Arbidol.

Physicochemical Properties

A summary of the known physical and chemical properties of **Mecarbinate** is presented in Table 1.

Table 1: Physicochemical Properties of Mecarbinate

Property	Value	Source(s)
IUPAC Name	ethyl 5-hydroxy-1,2- dimethylindole-3-carboxylate	[5]
Synonyms	Dimecarbine, Dimekarbin	[5]
CAS Number	15574-49-9	[5]
Molecular Formula	C13H15NO3	[5]
Molecular Weight	233.26 g/mol	[5]
Melting Point	210.0 to 214.0 °C	[2]
Boiling Point (Predicted)	399.8 ± 37.0 °C	[2]
Density (Predicted)	1.20 ± 0.1 g/cm ³	[2]
Solubility in DMSO	≥ 7.1 mg/mL	[2]
pKa (Predicted)	9.26 ± 0.40	[2]
Appearance	White to orange to green powder/crystal	[2]

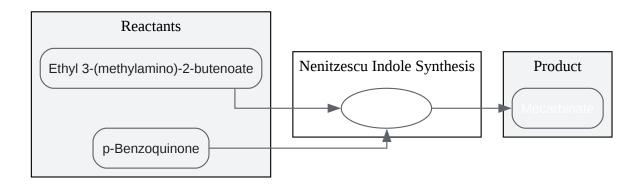


Synthesis of Mecarbinate

The primary method for synthesizing **Mecarbinate** is the Nenitzescu indole synthesis.[2][3] This reaction involves the condensation of a benzoquinone with an enamine.

General Reaction Scheme

The synthesis of **Mecarbinate** proceeds through the reaction of p-benzoquinone with ethyl 3-(methylamino)-2-butenoate.



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Caption: General workflow for the synthesis of **Mecarbinate**.

Experimental Protocol: Nenitzescu Synthesis of Mecarbinate

This protocol is a compilation from various reported methods and can be optimized for yield and purity.

Materials:

- p-Benzoquinone
- Ethyl 3-(methylamino)-2-butenoate
- Acetone (or other suitable solvents like 1,2-dichloroethane)[4]



Lewis acid catalyst (optional, e.g., zinc chloride)[2]

Procedure:

- Reaction Setup: To a round-bottom flask, add p-benzoquinone and the chosen solvent (e.g., acetone). Stir the mixture to dissolve the p-benzoquinone.[6] If a catalyst is used, it should be added at this stage.[2]
- Addition of Enamine: Slowly add a solution of ethyl 3-(methylamino)-2-butenoate to the reaction mixture dropwise.
- Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for a specified duration (e.g., 2-12 hours).[6][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
- · Work-up and Purification:
 - After the reaction is complete, remove the solvent by distillation.
 - The crude product can be purified by recrystallization from a suitable solvent like acetone to yield Mecarbinate.
 - Alternatively, after solvent recovery, an alcohol-water mixture can be added, stirred, and the resulting solid filtered and dried.[2]

Yield: Reported yields for the synthesis of **Mecarbinate** have varied, with some earlier methods reporting yields as low as 32%.[2] However, optimization of reaction conditions, including the use of Lewis acid catalysts and appropriate solvents, has led to significantly improved yields, in some cases exceeding 85%.[2]

Biological Activity and Mechanism of Action

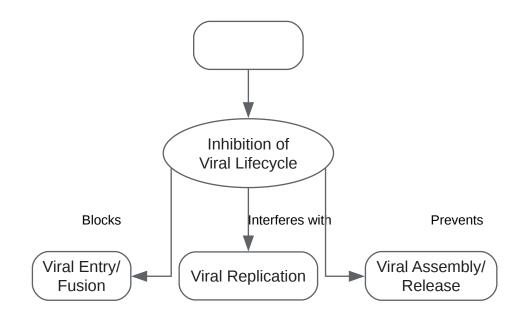
While **Mecarbinate** is predominantly known as a synthetic intermediate, some studies have indicated its own biological activities.

Antiviral Activity



Mecarbinate has been described as an anti-hepatitis C virus (HCV) agent.[3] However, detailed studies elucidating its specific mechanism of action against HCV are limited in the public domain. Indole derivatives, in general, are known to possess a broad range of antiviral activities, targeting various stages of the viral life cycle.[8] The antiviral mechanism of such compounds can include:

- · Inhibition of viral entry and fusion.
- Interference with viral replication machinery.
- Inhibition of viral assembly and release.



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Caption: Potential antiviral mechanisms of action for indole derivatives like **Mecarbinate**.

Immunomodulatory Effects

There are mentions of **Mecarbinate** possessing immunomodulatory effects, though specific details and experimental evidence are scarce.[7] Indole compounds can influence various aspects of the immune system, and further research is needed to characterize the specific immunomodulatory profile of **Mecarbinate**.

Role in the Synthesis of Arbidol Hydrochloride



The most significant application of **Mecarbinate** is as a crucial intermediate in the multi-step synthesis of Arbidol hydrochloride.[1][9] The synthesis of Arbidol from **Mecarbinate** involves several subsequent chemical transformations.



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Caption: Simplified workflow of Arbidol synthesis from **Mecarbinate**.

Preclinical and Clinical Development

To date, there is no publicly available information on preclinical or clinical trials conducted with **Mecarbinate** as a standalone therapeutic agent. Its development has been intrinsically tied to its role as a precursor to Arbidol.

Conclusion

Mecarbinate is a historically significant indole derivative whose discovery is linked to the foundational work of Nenitzescu. While its primary role in the pharmaceutical industry is as a key intermediate for the antiviral drug Arbidol, preliminary information suggests it may possess intrinsic anti-HCV and immunomodulatory properties that warrant further investigation. The optimized Nenitzescu synthesis provides an efficient route to this valuable compound. This technical guide consolidates the available knowledge on **Mecarbinate**, highlighting areas where further research is needed to fully elucidate its therapeutic potential.

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